molecular formula C16H22O2Si2 B14599956 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) CAS No. 61157-20-8

2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)

Cat. No.: B14599956
CAS No.: 61157-20-8
M. Wt: 302.51 g/mol
InChI Key: BDMPOSMHAHBAMU-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enal substituents

Preparation Methods

The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aldehyde groups to primary alcohols.

    Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.

Scientific Research Applications

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Compared to similar compounds, 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is unique due to its combination of a phenylene core with dimethylsilanediyl and prop-2-enal groups. Similar compounds include:

    2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone: This compound has a similar structure but with ethenone groups instead of prop-2-enal.

    2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid): This compound features prop-2-enoic acid groups instead of prop-2-enal.

Properties

CAS No.

61157-20-8

Molecular Formula

C16H22O2Si2

Molecular Weight

302.51 g/mol

IUPAC Name

2-[[4-[dimethyl(3-oxoprop-1-en-2-yl)silyl]phenyl]-dimethylsilyl]prop-2-enal

InChI

InChI=1S/C16H22O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-12H,1-2H2,3-6H3

InChI Key

BDMPOSMHAHBAMU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C=O)C(=C)C=O

Origin of Product

United States

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